PIP4K-IN-a131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

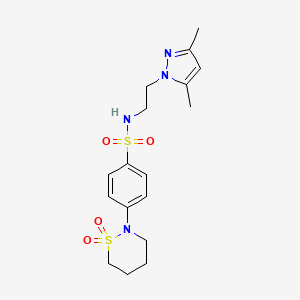

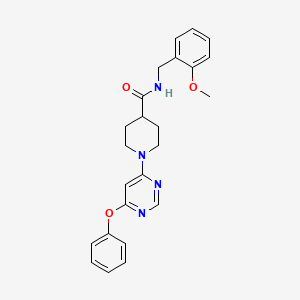

PIP4K-IN-a131 is a PIP4K lipid kinases inhibitor . It has IC50s of 1.9µM and 0.6µM for purified PIP4K2A and PIP4Ks, respectively . It exhibits cancer-selective lethality via dual blockade of the lipid kinase PIP4Ks and mitotic pathways .

Molecular Structure Analysis

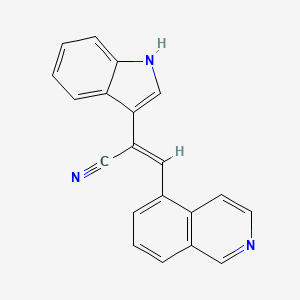

The chemical formula of PIP4K-IN-a131 is C20H13N3 . Its exact mass is 295.11 and its molecular weight is 295.350 . The elemental analysis shows that it contains Carbon (81.34%), Hydrogen (4.44%), and Nitrogen (14.23%) .Chemical Reactions Analysis

PIP4K-IN-a131 is known to inhibit PIP4K lipid kinases . It selectively regulates the cell cycle entry of Ras-activated cancer cells and induces reversible growth arrest in normal cells by transcriptionally upregulating PIK3IP1 .Physical And Chemical Properties Analysis

PIP4K-IN-a131 has a molecular weight of 295.350 . Its chemical formula is C20H13N3 , and its exact mass is 295.11 .Scientific Research Applications

Cancer-Selective Lethality : PIP4K-IN-a131 exhibits dual-inhibitory properties, targeting PIP4K lipid kinases and mitotic pathways, leading to cancer-selective lethality. It selectively kills cancer cells while protecting normal cells, mainly by causing reversible growth arrest in normal cells and inducing mitotic catastrophe in cancer cells through de-clustering of supernumerary centrosomes (Kitagawa et al., 2017).

Regulation of Nuclear Localization : PIP4Kβ, a variant of PIP4K, interacts with PIP4Kα, affecting its nuclear localization and potentially influencing various nuclear functions, including the regulation of cell growth. This interaction suggests a rationale for the functional cooperation between these isoforms in physiological and pathological roles (Bultsma et al., 2010).

Tumour Suppression : PIP4Ks, particularly PIP4K2B localized predominantly in the nucleus, have roles in tumor suppression. They regulate nuclear phosphoinositides (PPIns) and are implicated in preventing tumor cell growth, especially in cells that have lost the tumor suppressor p53 (Fiume et al., 2015).

Impact on Human T Cell Signaling : PIP4Ks control the growth and activity of human regulatory T cells (Tregs), influencing the strength of the immune response. Pharmacological inhibition of PIP4K can modulate Treg cell activity, highlighting its potential in treating human diseases (Poli et al., 2021).

Role in Insulin Signaling : PIP4K is involved in regulating plasma membrane PI3K turnover and insulin signaling. It plays a key role in normal metabolism and growth, indicating its importance in processes like tumor growth, T cell activation, and metabolism (Sharma et al., 2019).

Mechanism of Action

properties

IUPAC Name |

(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWKEWLUVHLNEX-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PIP4K-IN-a131 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)

![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)

![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)